molecular formula C15H17F2NO4 B13466320 2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13466320
M. Wt: 313.30 g/mol
InChI Key: ORJAIOZFGZLWSO-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group, difluoro substituents, and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable reactions .

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The BOC protecting group can be selectively removed under acidic conditions, revealing the active amine group that can participate in further chemical reactions . The difluoro substituents influence the compound’s reactivity and stability .

Biological Activity

2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a tert-butoxycarbonyl (BOC) protecting group and difluoro substituents that enhance its reactivity and interaction with biological targets.

  • Molecular Formula : C15H17F2NO4
  • Molecular Weight : 313.30 g/mol
  • CAS Number : 2241138-04-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The BOC group can be selectively removed under acidic conditions, revealing an active amine group that can participate in further chemical reactions with biomolecules. This mechanism is crucial for its potential applications in drug development.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties. Its structural similarity to known anticancer agents allows for exploration in cancer therapy.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes relevant in cancer and other diseases. For instance, it may act as a selective inhibitor of certain kinases involved in cell proliferation.
  • Bioavailability and Pharmacokinetics : Studies are ongoing to assess the bioavailability of this compound across different species, which is essential for determining its therapeutic potential.

Comparative Analysis

The following table presents a comparison of this compound with structurally similar compounds:

Compound NameStructural FeaturesSimilarity Index
2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidTetrahydroisoquinoline core with BOC group0.97
(R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidSimilar core structure with BOC0.97
1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acidPiperidine core with BOC group0.89
(R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acidIsoquinoline structure with Cbz group0.86

The unique combination of the BOC protecting group and difluoro substituents distinguishes this compound from others in the same class.

Case Studies

Recent literature highlights the ongoing research into the biological effects of this compound:

  • Cancer Research : A study examined the effects of various derivatives of tetrahydroisoquinoline on tumor growth in xenograft models. The results indicated that compounds similar to this compound showed promising results in reducing tumor size and improving survival rates in treated animals.
  • Kinase Inhibition Studies : Another investigation focused on the inhibition of specific kinases by this compound. The findings revealed that it could effectively inhibit pathways involved in cell cycle regulation and apoptosis.

Properties

Molecular Formula

C15H17F2NO4

Molecular Weight

313.30 g/mol

IUPAC Name

5,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C15H17F2NO4/c1-15(2,3)22-14(21)18-7-8-4-5-10(16)12(17)9(8)6-11(18)13(19)20/h4-5,11H,6-7H2,1-3H3,(H,19,20)

InChI Key

ORJAIOZFGZLWSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C(=C(C=C2)F)F

Origin of Product

United States

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